molecular formula C25H28N2O6 B14954253 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14954253
M. Wt: 452.5 g/mol
InChI Key: UMGBXXUJYUDGIE-LNVKXUELSA-N
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Description

“3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, furan, and morpholine moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:

  • Formation of the benzofuran ring through cyclization reactions.
  • Introduction of the furan ring via cross-coupling reactions.
  • Attachment of the morpholine group through nucleophilic substitution.
  • Final assembly of the pyrrol-2-one core through condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The morpholine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the hydroxyl group would yield a ketone or aldehyde.
  • Reduction of the carbonyl group would yield an alcohol.
  • Substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound might exhibit interesting biological activities due to its structural complexity. It could be studied for its potential as a pharmaceutical agent or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(piperidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(pyrrolidin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O6/c1-15-3-5-20(32-15)22-21(23(28)17-4-6-19-18(14-17)13-16(2)33-19)24(29)25(30)27(22)8-7-26-9-11-31-12-10-26/h3-6,14,16,22,28H,7-13H2,1-2H3/b23-21-

InChI Key

UMGBXXUJYUDGIE-LNVKXUELSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(O5)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=C(O5)C)O

Origin of Product

United States

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